molecular formula C12H22N2O2S B12945809 Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate

Katalognummer: B12945809
Molekulargewicht: 258.38 g/mol
InChI-Schlüssel: XXYWYOAWAOXWKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential reactivity and stability under different conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired outcome.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Rel-tert-butyl ((1r,4r)-4-(2-aminopropan-2-yl)cyclohexyl)carbamate
  • Rel-tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate

Uniqueness

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is unique due to its specific functional groups and structural configuration

Eigenschaften

Molekularformel

C12H22N2O2S

Molekulargewicht

258.38 g/mol

IUPAC-Name

tert-butyl N-(4-carbamothioylcyclohexyl)carbamate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h8-9H,4-7H2,1-3H3,(H2,13,17)(H,14,15)

InChI-Schlüssel

XXYWYOAWAOXWKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.